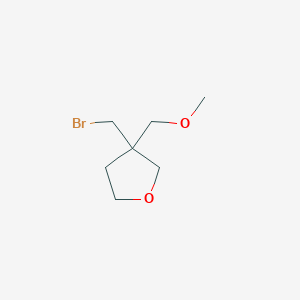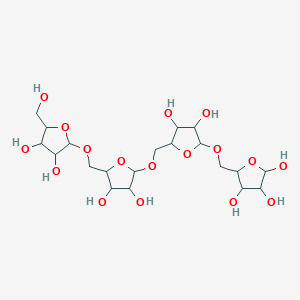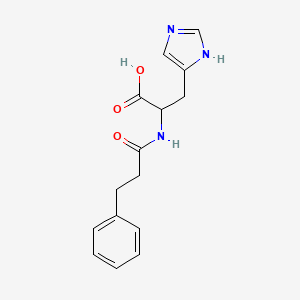
3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid is a complex organic compound that features an imidazole ring, a phenyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid typically involves multi-step organic reactions One common approach is to start with the imidazole ring and introduce the phenylpropanamido group through a series of substitution and coupling reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The imidazole and phenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing biochemical pathways. The phenyl group may interact with hydrophobic regions of proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole ring, similar in structure to the compound .
Phenylalanine: An amino acid with a phenyl group, sharing structural similarities.
Imidazole derivatives: Compounds containing the imidazole ring, used in various chemical and biological applications.
Uniqueness
3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoic acid is unique due to its combination of an imidazole ring, phenyl group, and propanoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C15H17N3O3 |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C15H17N3O3/c19-14(7-6-11-4-2-1-3-5-11)18-13(15(20)21)8-12-9-16-10-17-12/h1-5,9-10,13H,6-8H2,(H,16,17)(H,18,19)(H,20,21) |
Clé InChI |
JSDLITKUGOMPKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NC(CC2=CN=CN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[2-(trifluoromethoxy)pyridin-4-yl]prop-2-enoic acid](/img/structure/B12312678.png)
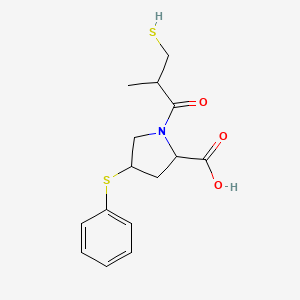
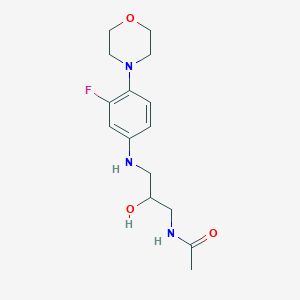

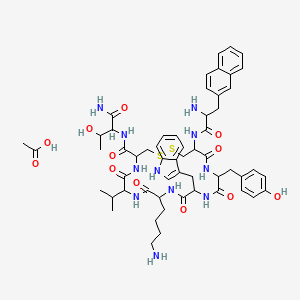
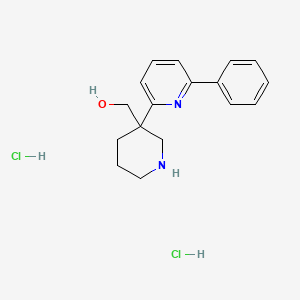

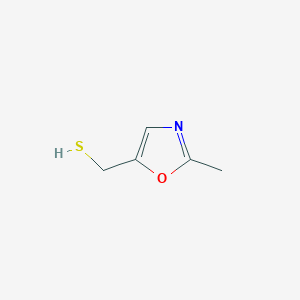

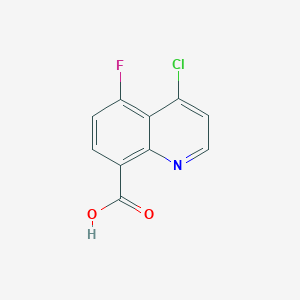
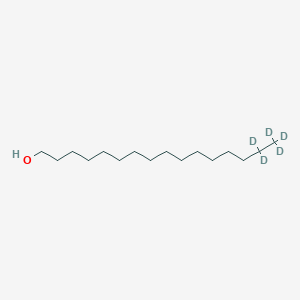
![4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B12312765.png)
